molecular formula C14H20O B14715921 Benzene, 1-(cyclohexylmethyl)-4-methoxy- CAS No. 13724-70-4

Benzene, 1-(cyclohexylmethyl)-4-methoxy-

Cat. No.: B14715921
CAS No.: 13724-70-4
M. Wt: 204.31 g/mol
InChI Key: YTVJLUXTKBERHY-UHFFFAOYSA-N
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Description

Benzene, 1-(cyclohexylmethyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a cyclohexylmethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(cyclohexylmethyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1-(cyclohexylmethyl)-4-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring or the reduction of other functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, high pressure.

    Substitution: HNO3, H2SO4, AlCl3, elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-(cyclohexylmethyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(cyclohexylmethyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(cyclohexylmethyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.

    Benzene, 1-(cyclohexylmethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a methoxy group.

    Benzene, 1-(cyclohexylmethyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Benzene, 1-(cyclohexylmethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

13724-70-4

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(cyclohexylmethyl)-4-methoxybenzene

InChI

InChI=1S/C14H20O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3

InChI Key

YTVJLUXTKBERHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCC2

Origin of Product

United States

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